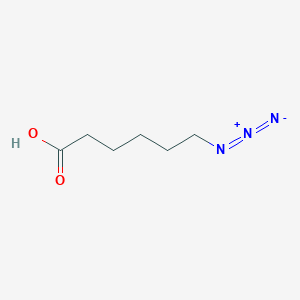

Ácido 6-azidohexanoico

Descripción general

Descripción

El ácido 6-azidohexanoico es un ácido graso saturado de seis carbonos con un grupo azida ω-terminal. Este compuesto es notable por su versatilidad en la síntesis química, particularmente en el campo de la química click. La presencia del grupo azida permite una conjugación eficiente con compuestos que contienen alquinos, lo que lo convierte en un valioso bloque de construcción en diversas aplicaciones bioquímicas e industriales .

Aplicaciones Científicas De Investigación

El ácido 6-azidohexanoico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas complejas a través de la química click.

Biología: Empleada en técnicas de bioconjugación para marcar biomoléculas, facilitando el estudio de los procesos biológicos.

Medicina: Utilizado en el desarrollo de fármacos para la síntesis de compuestos bioactivos.

Mecanismo De Acción

El principal mecanismo por el cual el ácido 6-azidohexanoico ejerce sus efectos es a través de su grupo azida. Este grupo puede sufrir reacciones de cicloadición con alquinos, formando anillos de triazol estables. Estas reacciones son altamente específicas y eficientes, lo que hace que el ácido 6-azidohexanoico sea una herramienta valiosa en la síntesis química y la bioconjugación. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica, como la focalización de biomoléculas en estudios biológicos o la formación de redes reticuladas en la ciencia de los materiales.

Compuestos Similares:

Ácido 6-Bromohexanoico: Un precursor en la síntesis de ácido 6-azidohexanoico.

Ácido 6-Aminohexanoico: Otro derivado del ácido hexanoico con diferente reactividad debido a la presencia de un grupo amino en lugar de una azida.

Ácido Hexanoico: El compuesto padre, que carece del grupo funcional azida.

Unicidad: El ácido 6-azidohexanoico es único debido a su grupo azida terminal, que permite reacciones específicas y eficientes con alquinos. Esta propiedad lo distingue de otros derivados del ácido hexanoico y lo hace particularmente valioso en aplicaciones de química click y bioconjugación .

Análisis Bioquímico

Biochemical Properties

This reaction forms a stable triazole linkage, which is useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .

Molecular Mechanism

At the molecular level, 6-azidohexanoic acid exerts its effects primarily through its azide group. This group can react with alkyne groups in other molecules in the presence of a copper (I) catalyst, forming a stable triazole linkage .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 6-azidohexanoico generalmente implica la azidación de derivados del ácido hexanoico. Un método común es la conversión de ácido 6-bromohexanoico a ácido 6-azidohexanoico utilizando azida de sodio en un solvente aprótico polar como la dimetilformamida (DMF). La reacción generalmente se lleva a cabo a temperaturas elevadas para asegurar la conversión completa.

Métodos de Producción Industrial: A escala industrial, la producción de ácido 6-azidohexanoico sigue rutas sintéticas similares pero con condiciones optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y la seguridad de la reacción, dada la naturaleza potencialmente peligrosa de los compuestos de azida.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 6-azidohexanoico experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo azida puede participar en reacciones de sustitución nucleofílica, particularmente con aminas primarias para formar amidas.

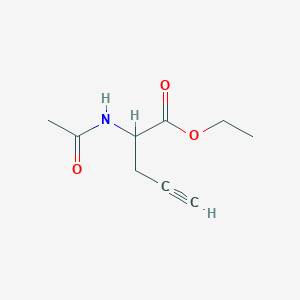

Química Click:

Reactivos y Condiciones Comunes:

Catalizadores de Cobre (I): Utilizados en reacciones de química click.

Azida de Sodio: Empleada en la síntesis inicial del compuesto.

Solventes Apróticos Polares: Como DMF y DMSO, utilizados para disolver reactivos y facilitar las reacciones.

Principales Productos Formados:

Amidas: Formadas a través de reacciones con aminas primarias.

1,2,3-Triazoles: Producidos a través de la química click con alquinos.

Comparación Con Compuestos Similares

6-Bromohexanoic Acid: A precursor in the synthesis of 6-azidohexanoic acid.

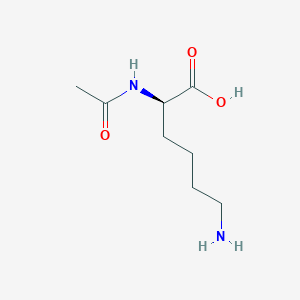

6-Aminohexanoic Acid: Another hexanoic acid derivative with different reactivity due to the presence of an amino group instead of an azide.

Hexanoic Acid: The parent compound, lacking the functional azide group.

Uniqueness: 6-Azidohexanoic acid is unique due to its terminal azide group, which allows for specific and efficient reactions with alkynes. This property distinguishes it from other hexanoic acid derivatives and makes it particularly valuable in click chemistry and bioconjugation applications .

Propiedades

IUPAC Name |

6-azidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCORXJUUSVCJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452913 | |

| Record name | 6-azidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79598-53-1 | |

| Record name | 6-azidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Azidohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 6-azidohexanoic acid particularly useful for labeling large peptides like pHLIP?

A1: Traditional methods for radiolabeling peptides with fluorine-18 ([18F]) often struggle with larger molecules. The research highlights the successful use of 6-azidohexanoic acid as a linker, attached to the N-terminus of the pHLIP peptide []. This allows for a two-step labeling approach: First, a novel [18F]-labeled prosthetic group (6-[18F]fluoro-2-ethynylpyridine) is synthesized. Then, the azide group on the modified pHLIP readily reacts with the alkyne group of the prosthetic group via CuAAC "click chemistry" []. This strategy simplifies the [18F] labeling of large peptides, offering a more efficient and reliable alternative for developing potential PET tracers [].

Q2: Besides peptide labeling, what other applications utilize the "click" reactivity of 6-azidohexanoic acid?

A2: The research demonstrates the versatility of 6-azidohexanoic acid in various applications:

- Multimerization of bioactive peptides: By attaching multiple 6-azidohexanoic acid-modified peptides to a scaffold containing multiple alkyne groups, researchers can create multivalent constructs []. This has implications for enhancing binding affinity and potentially improving the efficacy of peptide-based therapeutics.

- Synthesis of polymer monolithic columns: 6-azidohexanoic acid can be incorporated into polymer monoliths during their synthesis via a "one-pot" process combining free radical polymerization and CuAAC "click" chemistry []. This allows for the facile creation of stationary phases for capillary liquid chromatography with tunable properties, enabling separations based on hydrophobic, hydrophilic, and cation-exchange interactions [].

- Development of water-soluble drug conjugates: 6-azidohexanoic acid can be used to conjugate a therapeutic molecule like camptothecin (CPT) to a water-soluble polymer, such as polyoxetane []. This approach enhances the water solubility and cytocompatibility of the drug while retaining its activity [].

Q3: Are there any concerns regarding the stability of 6-azidohexanoic acid-containing compounds?

A4: The research on [18F]-labeled pHLIP provides data on the in vitro stability of the conjugate []. The results show that [18F]-D-WT-pHLIP, containing the 6-azidohexanoic acid linker and the triazole ring, remained remarkably stable in both human and mouse plasma over 120 minutes []. This stability is crucial for its potential use as a PET tracer and suggests that the incorporation of 6-azidohexanoic acid does not necessarily compromise the stability of the final conjugate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.